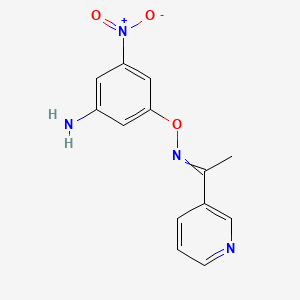
3-Nitro-5-(1-pyridin-3-ylethylideneamino)oxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-5-(1-pyridin-3-ylethylideneamino)oxyaniline is a research chemical with the molecular formula C13H12N4O3 and a molecular weight of 272.26 g/mol. This compound is known for its unique structure, which includes a nitro group, a pyridine ring, and an aniline moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3-Nitro-5-(1-pyridin-3-ylethylideneamino)oxyaniline typically involves the reaction of 3-nitroaniline with pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Nitro-5-(1-pyridin-3-ylethylideneamino)oxyaniline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aniline moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Nitro-5-(1-pyridin-3-ylethylideneamino)oxyaniline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Nitro-5-(1-pyridin-3-ylethylideneamino)oxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-Nitro-5-(1-pyridin-3-ylethylideneamino)oxyaniline can be compared with other similar compounds, such as:
3-Nitro-5-(pyridin-3-yloxy)aniline: Similar structure but different functional groups.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Similar “amino-nitro-amino” arrangement but different core structure.
Properties
Molecular Formula |
C13H12N4O3 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
3-nitro-5-(1-pyridin-3-ylethylideneamino)oxyaniline |
InChI |
InChI=1S/C13H12N4O3/c1-9(10-3-2-4-15-8-10)16-20-13-6-11(14)5-12(7-13)17(18)19/h2-8H,14H2,1H3 |
InChI Key |
RYAQBEWAPMWOCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC1=CC(=CC(=C1)[N+](=O)[O-])N)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















